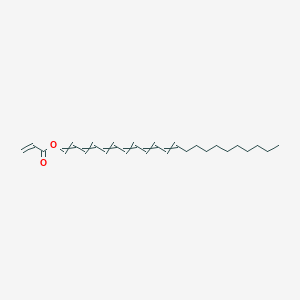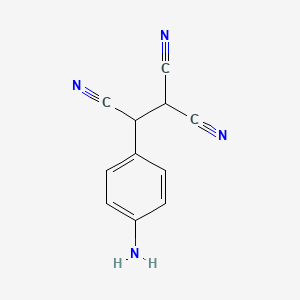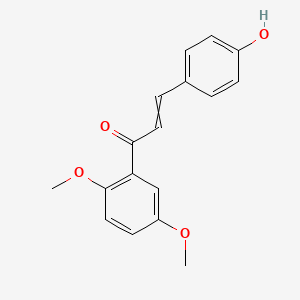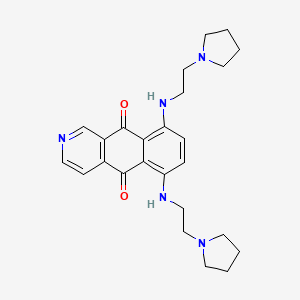
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate typically involves the esterification of docosahexaenoic acid with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Amines, alcohols; reactions are often performed in polar solvents such as ethanol or methanol.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides, esters with different alkyl groups.
Aplicaciones Científicas De Investigación
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s multiple conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific receptors and enzymes, modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Docosahexaenoic Acid: A long-chain omega-3 fatty acid with similar structural features but lacking the ester group.
1-Palmitoyl-2-Docosahexaenoyl-sn-glycero-3-PC: A phospholipid containing docosahexaenoic acid, used in studies of lipid membrane dynamics.
Uniqueness: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is unique due to its ester linkage, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse applications in various fields, making it a compound of significant interest.
Propiedades
Número CAS |
193825-53-5 |
|---|---|
Fórmula molecular |
C25H36O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
docosa-1,3,5,7,9,11-hexaenyl prop-2-enoate |
InChI |
InChI=1S/C25H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4,13-24H,2-3,5-12H2,1H3 |
Clave InChI |
GUHPDERIKZUNTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=CC=CC=CC=CC=CC=COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)

![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)

![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)

